(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid

Description

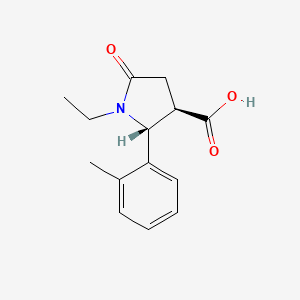

(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a five-membered lactam ring (5-oxo-pyrrolidine) with an ethyl group at the N1 position, an o-tolyl (ortho-methylphenyl) substituent at the C2 position, and a carboxylic acid group at C3.

Properties

IUPAC Name |

(2R,3R)-1-ethyl-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-3-15-12(16)8-11(14(17)18)13(15)10-7-5-4-6-9(10)2/h4-7,11,13H,3,8H2,1-2H3,(H,17,18)/t11-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAGVVHRYCYKJP-YPMHNXCESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a keto ester.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide and a base.

Addition of the o-Tolyl Group: The o-tolyl group can be added through a Friedel-Crafts acylation reaction using o-toluoyl chloride and a Lewis acid catalyst.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the o-tolyl group, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.

Substitution: The compound can participate in substitution reactions, such as nucleophilic substitution at the carboxylic acid group or electrophilic substitution at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents for substitution reactions may include nucleophiles like amines or alcohols, and electrophiles like halogens or sulfonates.

Major Products:

Oxidation Products: Aldehydes, ketones, or carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s chiral nature makes it valuable in studying stereochemistry and its effects on biological systems.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pyrrolidine ring structure allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of analogous pyrrolidine-3-carboxylic acid derivatives:

Key Observations

Substituent Effects on Lipophilicity and Reactivity: The ethyl and o-tolyl groups in the target compound likely enhance lipophilicity compared to the methyl and phenyl substituents in . The 4-chlorophenyl substituent in increases electronegativity, which could influence hydrogen bonding or solubility compared to the o-tolyl group.

Stereochemical Influence :

- The R,R configuration in the target compound and contrasts with the S,R configuration in , which may lead to differences in chiral recognition, biological activity, or crystallinity. highlights the importance of enantiomorph-polarity parameters in such analyses .

Spectroscopic and Synthetic Insights: The FTIR data in for a ureido-substituted analog shows a strong C=O stretch at 1675 cm⁻¹, consistent with lactam and carboxylic acid functionalities in the target compound.

Safety and Handling :

- While safety data for the target compound are unavailable, analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid and the bicyclic derivative in emphasize standard precautions (e.g., glovebox use, eye protection) due to their 100% concentration and reactive functional groups.

Research Implications and Gaps

- Structural Diversity: The evidence includes compounds with ureido (), glycoside (), and bicyclic () moieties, underscoring the versatility of pyrrolidine-3-carboxylic acid as a scaffold.

- Data Limitations : Key parameters such as the target compound’s melting point, solubility, and biological activity are absent in the provided evidence. Further studies comparing its NMR, MS, and X-ray crystallography data with analogs like and are warranted.

Biological Activity

Overview

(2R,3R)-1-Ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid is a chiral compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique molecular structure, characterized by a pyrrolidine ring substituted with an ethyl group, a carboxylic acid group, and an o-tolyl group, influences its interaction with biological systems.

- Molecular Formula : C14H17NO3

- Molecular Weight : 247.294 g/mol

- CAS Number : 1212152-05-0

The compound's stereochemistry, defined by the (2R,3R) configuration, is crucial for its biological activity and binding affinity to target molecules.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The pyrrolidine structure allows for versatile binding capabilities, potentially leading to the modulation of various biochemical pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit notable anticancer properties. In vitro testing on A549 human lung adenocarcinoma cells revealed:

- Cytotoxicity : The compound significantly reduced cell viability at concentrations around 100 µM.

- Comparative Efficacy : It was more effective than certain standard chemotherapeutics like cisplatin in specific contexts.

A detailed study indicated that structural modifications influence the anticancer potency of these compounds. For instance, compounds with free amino groups exhibited enhanced activity compared to those with acetylamino fragments .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against multidrug-resistant strains of bacteria:

- Target Pathogens : Effective against Staphylococcus aureus, including MRSA strains.

- Mechanism : The compound's ability to disrupt bacterial cell function contributes to its antimicrobial efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| (2R,3R)-1-Ethyl-5-oxo-2-o-tolyl... | Pyrrolidine derivative | High | Moderate |

| (2R,3R)-Tartaric Acid | Dicarboxylic acid | Low | None |

| (2R,3R)-2,3-Butanediol | Alcohol | None | Low |

This table illustrates the distinct biological activities associated with different compounds sharing similar stereochemical configurations but differing functional groups.

Case Studies

- Study on Anticancer Properties :

- Antimicrobial Efficacy Assessment :

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (2R,3R)-1-ethyl-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid?

- Methodological Answer : A viable approach involves catalytic hydrogenation using 10% Pd/C under 4 bar H₂ pressure in a mixed solvent system (e.g., ethyl acetate/methanol, 2:1 v/v) for 3 hours, followed by acid-mediated deprotection (e.g., trifluoroacetic acid/water) and neutralization with cesium carbonate. Purification via solvent extraction (e.g., dichloromethane) and crystallization yields the target compound with ~65% efficiency . Characterization should include melting point analysis (e.g., 191°C), IR (C=O, NH stretches), and NMR (¹H/¹³C chemical shifts for stereochemical confirmation) .

Q. What spectroscopic techniques are essential for confirming the stereochemistry of this compound?

- Methodological Answer : X-ray crystallography is critical for absolute stereochemical assignment, as demonstrated in related pyrrolidine derivatives . Complementary techniques include ¹H-NMR coupling constants (e.g., vicinal coupling for trans/cis relationships) and NOESY experiments to verify spatial arrangements of substituents. For enantiomeric excess, chiral HPLC or polarimetry should be employed .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use face shields, safety glasses (EN 166/EU or NIOSH/US standards), and nitrile gloves. Work under fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with soap/water. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of (2R,3R)-configured pyrrolidine derivatives?

- Methodological Answer : Diastereoselectivity is achieved via stereochemical retention during neutralization of dimethyl ester intermediates. For example, dimethyl (2R*,3R*)-3-aryl-glutamate hydrochlorides, when neutralized with aqueous NaHCO₃, retain configuration to yield enantiopure products. Solvent polarity and temperature (e.g., 0–25°C) further refine selectivity . Computational modeling (DFT) can predict transition-state energetics to optimize reaction pathways .

Q. What challenges arise in resolving enantiomers of this compound, and how can they be addressed?

- Methodological Answer : Near-centrosymmetric structures may yield false chirality-polarity signals in X-ray data. Use Flack’s x parameter (based on twin-component scattering) instead of Rogers’ η for accurate enantiomorph assignment . Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases) can enhance enantiomeric separation .

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., enzymes with conserved catalytic sites) identifies potential binding modes. Pharmacophore modeling (e.g., Schrödinger Phase) aligns the compound’s carboxylic acid and ketone groups with active-site hydrogen-bonding residues. ADMET predictions (SwissADME) assess solubility and metabolic stability .

Q. What strategies are effective for functionalizing the pyrrolidine core to study structure-activity relationships (SAR)?

- Methodological Answer : Introduce substituents at C-3 via Heck coupling or nucleophilic aromatic substitution. For example, react the core with morpholine/formaldehyde under reflux in 1,4-dioxane to install morpholinomethyl groups, then assess bioactivity (e.g., enzyme inhibition) via kinetic assays .

Critical Analysis of Contradictions

- and both emphasize hydrogenation for synthesis but differ in purification methods (crystallization vs. column chromatography). The choice depends on substituent polarity.

- highlights limitations of Rogers’ η parameter, advocating for Flack’s x in enantiomorph assignment, which resolves discrepancies in near-symmetric structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.